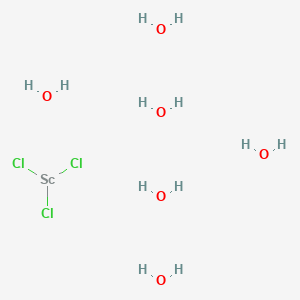
Scandiumchlorid-Hexahydrat
Übersicht
Beschreibung
Scandium chloride hexahydrate is an inorganic compound with the formula ScCl₃·6H₂O. It is a white, high-melting ionic compound that is deliquescent and highly water-soluble . This compound is mainly of interest in research laboratories and has various applications in different fields.
Wissenschaftliche Forschungsanwendungen
Scandium chloride hexahydrate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Scandium Chloride Hexahydrate, a water-soluble crystalline compound, is primarily used as a source for producing metallic scandium by electrolysis . It is also used in halide lamps, optical fibers, electronic ceramics, and lasers . The primary targets of Scandium Chloride Hexahydrate are these applications where it plays a crucial role.
Mode of Action
Scandium Chloride Hexahydrate is a Lewis acid that absorbs water to give aquo complexes . According to X-ray crystallography, one such hydrate is the salt trans - [ScCl2(H2O)4]Cl·2H2O . This interaction with water is a key part of its mode of action.
Biochemical Pathways
It is known that scandium chloride hexahydrate can conduct electricity when fused or dissolved in water . This property may have implications for certain biochemical pathways, particularly those involving ion channels or electrical signaling.
Pharmacokinetics
It is known that the compound is freely soluble in water , which suggests it could have good bioavailability.
Result of Action
The primary result of Scandium Chloride Hexahydrate’s action is the production of metallic scandium through electrolysis . This metallic scandium can then be used in various applications, including halide lamps, optical fibers, electronic ceramics, and lasers .
Action Environment
The action of Scandium Chloride Hexahydrate can be influenced by environmental factors. For example, its solubility in water suggests that it might be more active in aqueous environments . Additionally, its ability to conduct electricity when fused or dissolved in water suggests that its activity could be influenced by the presence of an electric field.
Biochemische Analyse
Biochemical Properties
Scandium chloride hexahydrate plays a role in biochemical reactions as a Lewis acid, which means it can accept electron pairs from other molecules. This property allows it to form complexes with various biomolecules, including enzymes and proteins. For example, scandium chloride hexahydrate can interact with enzymes that have metal-binding sites, potentially inhibiting their activity by replacing essential metal ions . Additionally, scandium chloride hexahydrate can form colloidal conjugates that deposit in tissues, affecting the bioavailability and distribution of the compound .
Cellular Effects
Scandium chloride hexahydrate has been shown to affect various types of cells and cellular processes. In renal cells, for instance, it can induce nephrotoxicity, leading to a decrease in urine volume and creatinine levels, as well as an increase in β-2-microglobulin and N-acetyl-beta-D-glucosaminidase . These changes suggest that scandium chloride hexahydrate can impair kidney function by reducing the glomerular filtration rate. Furthermore, scandium chloride hexahydrate can influence cell signaling pathways and gene expression, as demonstrated by its ability to upregulate specific regulatory genes in bacterial cells .
Molecular Mechanism
At the molecular level, scandium chloride hexahydrate exerts its effects through various mechanisms. It can bind to metal-binding sites on enzymes and proteins, inhibiting their activity by displacing essential metal ions . This inhibition can lead to changes in cellular metabolism and gene expression. Additionally, scandium chloride hexahydrate can form colloidal conjugates that deposit in tissues, affecting the distribution and bioavailability of the compound . These interactions can result in enzyme inhibition, elemental dyshomeostasis, and other indirect effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of scandium chloride hexahydrate can change over time. The compound is relatively stable, but its bioavailability and distribution can be influenced by factors such as pH and the presence of other ions . Long-term exposure to scandium chloride hexahydrate can lead to the accumulation of the compound in tissues, potentially resulting in chronic toxicity . In in vitro studies, scandium chloride hexahydrate has been shown to induce significant changes in cellular function over time, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of scandium chloride hexahydrate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity . In male Wistar rats, for example, a dose-dependent excretion of scandium chloride hexahydrate was observed, with higher doses resulting in increased nephrotoxicity and changes in renal function . These findings suggest that there is a threshold dose above which scandium chloride hexahydrate can cause adverse effects, including enzyme inhibition and tissue damage .
Metabolic Pathways
Scandium chloride hexahydrate is involved in various metabolic pathways, primarily through its interactions with metal-binding enzymes and proteins . The compound can inhibit the activity of these enzymes by displacing essential metal ions, leading to changes in metabolic flux and metabolite levels . Additionally, scandium chloride hexahydrate can form complexes with other biomolecules, affecting their function and stability . These interactions can result in alterations in cellular metabolism and gene expression .
Transport and Distribution
Within cells and tissues, scandium chloride hexahydrate is transported and distributed through various mechanisms. The compound can form complexes with transport proteins, facilitating its movement across cell membranes . Additionally, scandium chloride hexahydrate can accumulate in specific tissues, such as the liver and spleen, where it forms colloidal conjugates that deposit in the reticuloendothelial system . These deposits can affect the bioavailability and distribution of the compound, leading to changes in cellular function and metabolism .
Subcellular Localization
Scandium chloride hexahydrate can localize to specific subcellular compartments, affecting its activity and function. The compound can be directed to these compartments through targeting signals or post-translational modifications . For example, scandium chloride hexahydrate can accumulate in the glomeruli of the kidneys, where it forms colloidal conjugates that reduce the glomerular filtration rate . These interactions can result in changes in enzyme activity, gene expression, and cellular metabolism .
Vorbereitungsmethoden
Scandium chloride hexahydrate can be synthesized by dissolving scandium oxide in hydrochloric acid, followed by evaporation of the resultant solution to dryness . Another method involves dissolving scandium(III) chloride in a 50% aqueous ethanol solution, followed by the addition of 3-methyl-2,4-pentanedione and slowly adding sodium hydroxide until a pH of 6 is reached .
Analyse Chemischer Reaktionen
Scandium chloride hexahydrate undergoes various types of chemical reactions, including:
Oxidation and Reduction: Scandium(III) chloride can be reduced by scandium metal to form lower oxidation state chlorides such as ScCl, Sc₂Cl₃, and Sc₇Cl₁₂.
Substitution: It acts as a Lewis acid and can form aquo complexes by absorbing water.
Complex Formation: With ligands like tetrahydrofuran, it forms adducts such as ScCl₃(THF)₃, which are used in the synthesis of organoscandium compounds.
Vergleich Mit ähnlichen Verbindungen
Scandium chloride hexahydrate can be compared with other scandium halides such as scandium fluoride, scandium bromide, and scandium triiodide . These compounds share similar properties, such as high melting points and solubility in water, but differ in their specific applications and reactivity. For example, scandium fluoride is used in optical materials, while scandium bromide and triiodide have different uses in chemical synthesis .
Eigenschaften
IUPAC Name |
trichloroscandium;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.6H2O.Sc/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZFOHABAHJDIK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl[Sc](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12O6Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051850 | |
| Record name | Scandium chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20662-14-0 | |
| Record name | Scandium chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Scandium chloride hexahydrate impact renal function, and can urinary Scandium levels predict exposure?
A1: While the provided abstracts don't offer specific details on the mechanism of interaction between Scandium chloride hexahydrate and the kidneys, one study investigates its effects on renal function in rats and explores the potential of urinary Scandium as an exposure predictor. [] This suggests that Scandium chloride hexahydrate can be absorbed and excreted through urine, with urinary levels potentially correlating with exposure levels. Further research is needed to fully understand the interaction mechanisms and long-term effects on renal function.
Q2: What is known about the structural characteristics of Scandium chloride hexahydrate and its derivatives?
A2: While the molecular formula and weight of Scandium chloride hexahydrate are not explicitly mentioned in the abstracts, one study investigates the "solvation coordination compounds of Scandium chloride from the dehydration of Scandium chloride hexahydrate." [] This implies researchers are examining the structural changes occurring when water molecules are removed from the hexahydrate structure. Additionally, another study focuses on "Coordination Polymers Based on Scandium and 2,5-Pyrazinedicarboxylic Acid." [] This research likely explores the use of Scandium chloride, potentially derived from the hexahydrate, as a building block for creating coordination polymers with specific properties. Further research delving into spectroscopic data and crystallographic analysis would provide a more comprehensive understanding of its structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


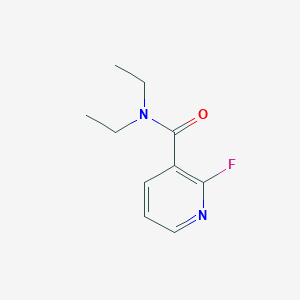
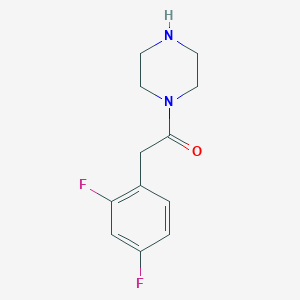
![7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B1469498.png)
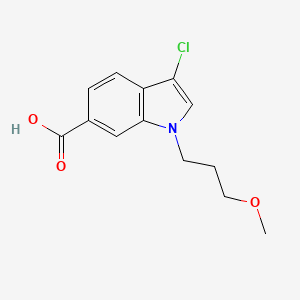
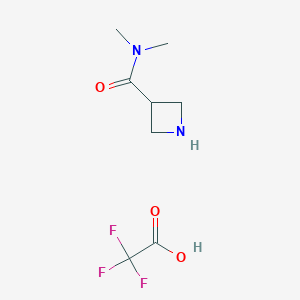
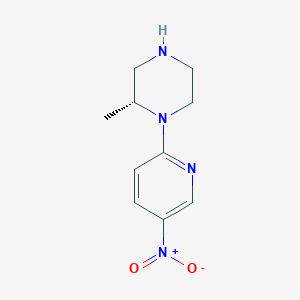
![2-(6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1469515.png)
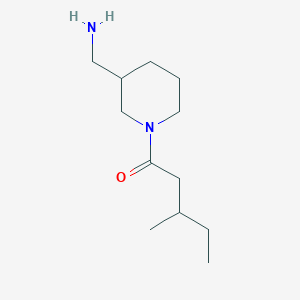
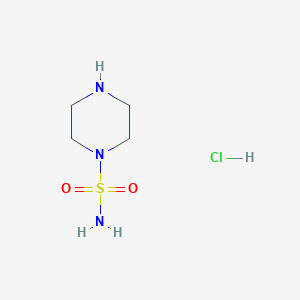
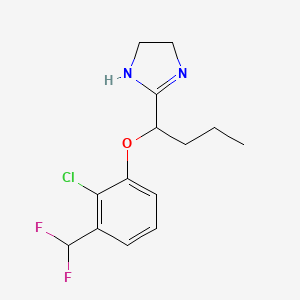
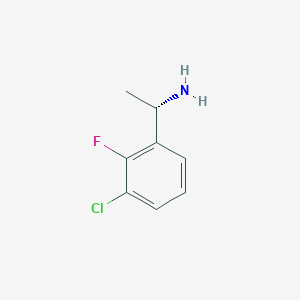
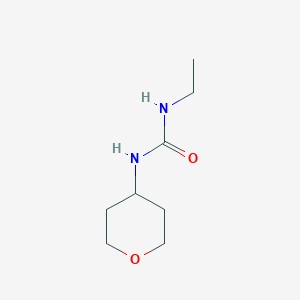

![3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline](/img/structure/B1469511.png)
